molecular formula C11H12F3NO4 B13158534 2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate CAS No. 1087788-85-9

2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate

Cat. No.: B13158534
CAS No.: 1087788-85-9
M. Wt: 279.21 g/mol
InChI Key: LXAHRHVUWGWKLI-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a trifluoroethyl group and a dimethoxyphenyl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate typically involves the reaction of 2,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate undergoes various types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 2,4-dimethoxyaniline and 2,2,2-trifluoroethanol.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Hydrolysis: 2,4-dimethoxyaniline and 2,2,2-trifluoroethanol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate is used in various scientific research applications, including:

    Biology: In studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
  • 2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable in specific research applications.

Properties

CAS No.

1087788-85-9

Molecular Formula

C11H12F3NO4

Molecular Weight

279.21 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate

InChI

InChI=1S/C11H12F3NO4/c1-17-7-3-4-8(9(5-7)18-2)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

LXAHRHVUWGWKLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)OC

Origin of Product

United States

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